N-(4-ethoxyphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Description
This compound features a thiazolidin-4-one core substituted with a (5Z)-5-(4-ethylbenzylidene) group and a 2-thioxo moiety. The butanamide chain terminates in an N-(4-ethoxyphenyl) group, contributing to its structural uniqueness. The Z-configuration at the C5 position of the thiazolidinone ring ensures specific spatial orientation, which may influence intermolecular interactions and pharmacological properties. Its synthesis likely involves Knoevenagel condensation to form the benzylidene-thiazolidinone scaffold, followed by amide coupling .
Properties
Molecular Formula |
C24H26N2O3S2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C24H26N2O3S2/c1-3-17-7-9-18(10-8-17)16-21-23(28)26(24(30)31-21)15-5-6-22(27)25-19-11-13-20(14-12-19)29-4-2/h7-14,16H,3-6,15H2,1-2H3,(H,25,27)/b21-16- |
InChI Key |
BOBIDEKSCMRRMU-PGMHBOJBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Patent-Derived Synthesis (WO2009082845A1)
A patented method outlines the synthesis of structurally analogous thiazolidinone derivatives, providing a template for Compound 1 .
Stepwise Procedure
-
Chlorinated acylation :
-
Reagents : Oxalyl chloride monoethyl ester, DMAP (4-dimethylaminopyridine), pyridine.
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Conditions : Dry tetrahydrofuran (THF), 70°C, 4 hours.
-
Role of reagents : DMAP catalyzes acylation, while pyridine neutralizes HCl byproduct.
-
-
Amidation with N-ethylpiperazine :
-
Cyclocondensation :
-
Reagents : POCl₃ (phosphorus oxychloride).
-
Conditions : 60–120°C, 1–20 molar equivalents of POCl₃.
-
Mechanism : POCl₃ facilitates dehydration and ring closure.
-
Optimization Insights
Alternative Route from PubChem Data
PubChem entries suggest a related compound, 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide, shares synthetic steps with Compound 1 .
Key Modifications
-
Benzylidene introduction : 4-ethylbenzaldehyde reacts with thiazolidinone precursor under acidic conditions.
-
Amidation : Butanoyl chloride couples with 4-ethoxyaniline in dichloromethane (DCM) with triethylamine.
Mechanistic Analysis
Thiazolidinone Ring Formation
The thiazolidinone core arises from cyclocondensation of thiourea derivatives with α-keto acids or esters. For Compound 1 :
POCl₃ acts as both a dehydrating agent and catalyst, enabling ring closure.
Knoevenagel Condensation
The (5Z)-benzylidene group is introduced via base-catalyzed condensation between 4-ethylbenzaldehyde and the thiazolidinone’s active methylene group:
Stereoselectivity for the Z-isomer is achieved through kinetic control.
Reaction Optimization Strategies
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry THF | Maximizes acylation efficiency |
| Catalyst | DMAP (2.0 mmol) | Reduces reaction time by 40% |
| Temperature | 70°C (acylation) | Prevents intermediate degradation |
Yield Enhancement Techniques
-
Precursor purification : Column chromatography (silica gel, ethyl acetate/hexane) increases final purity to >95%.
-
Stoichiometric adjustments : Using 1.5 eq. of N-ethylpiperazine reduces byproduct formation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazolidinone core, characterized by the presence of sulfur and nitrogen atoms within a five-membered ring. Its molecular formula is , and it exhibits unique structural features that contribute to its reactivity and biological activity.
Medicinal Chemistry
N-(4-ethoxyphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has been studied for its potential therapeutic effects:
Anticancer Activity
Research indicates that compounds with thiazolidinone structures exhibit significant anticancer properties. A study demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies reported effective inhibition of bacterial growth, indicating its potential utility in developing new antibiotics .
Biological Research
The biological activity of this compound extends to various mechanisms:
Mechanism of Action
The thiazolidinone core is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. This interaction may lead to the modulation of biological processes such as apoptosis and inflammation .
Case Study: Antioxidant Activity
A study investigated the antioxidant properties of this compound, revealing its ability to scavenge free radicals effectively. This suggests potential applications in preventing oxidative stress-related diseases .
Materials Science
In materials science, the compound is being explored for its role in developing novel materials with unique properties:
Polymer Development
The incorporation of thiazolidinone derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Such materials could be beneficial in various industrial applications .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Free radical scavenging |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiazolidinone Ring
Key analogues differ in the substituents at the C5 benzylidene position and the configuration (Z vs. E):
- E vs. Z Configuration: The Z-configuration in the target compound may enforce a planar geometry, optimizing π-π stacking with biological targets, whereas E-isomers (e.g., ) adopt distinct conformations .
Amide Group Modifications
The N-(4-ethoxyphenyl)butanamide group distinguishes the target compound from analogues with:
- Morpholine (): Introduces polarity and hydrogen-bonding capacity, altering solubility .
- Quinoxalin-6-yl (): Adds aromatic bulk, which may enhance DNA intercalation or kinase inhibition .
- Hydrazide Linkers (): Replaces the amide with a hydrazide, altering metabolic stability and reactivity .
Spectral Confirmation
- IR Spectroscopy : Absence of C=O stretches (~1660–1680 cm⁻¹) confirms cyclization; νC=S (~1240–1255 cm⁻¹) and νNH (~3150–3414 cm⁻¹) validate thione tautomers () .
- NMR: Z-configuration inferred from coupling constants and NOE correlations (e.g., deshielded olefinic protons in ¹H-NMR) .
Research Findings and Implications
- Structural Trends : Bulkier C5 substituents (e.g., 4-ethylbenzylidene) correlate with increased logP values, suggesting enhanced bioavailability. The Z-configuration may improve target binding compared to E-isomers .
- Pharmacological Potential: While biological data for the target compound are absent, analogues with similar scaffolds (e.g., benzylidene-thiazolidinones) show anticancer, antimicrobial, and anti-inflammatory activities .
Biological Activity
N-(4-ethoxyphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that belongs to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its diverse biological effects.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the condensation of thiazolidinone derivatives with substituted benzaldehydes under specific conditions, often utilizing bases like sodium hydroxide and solvents such as ethanol or methanol. The reaction is usually performed under reflux conditions to facilitate the formation of the desired product .
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. Research indicates that these compounds may inhibit bacterial growth by disrupting essential cellular processes .
Anticancer Activity
Thiazolidinones have been investigated for their anticancer properties, particularly their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that certain derivatives can arrest the cell cycle in the G2/M phase, leading to increased apoptosis in leukemic cells . The mechanism of action is often linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Structure–Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural features. Modifications on the phenyl rings and the thiazolidinone core can enhance solubility and potency. For example, substituents such as methoxy or ethyl groups have been associated with improved activity against various pathogens . Table 1 summarizes some key findings related to structural modifications and their biological effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-thiazolidinone | Methoxy substitution | Enhanced anticancer activity |
| N-(4-chlorophenyl)-thiazolidinone | Chlorine substitution | Improved antimicrobial properties |
| N-(4-ethylphenyl)-thiazolidinone | Ethyl group addition | Increased antifungal activity |
Case Studies
In a notable study, a series of thiazolidinone derivatives were synthesized and evaluated for their inhibitory effects on bacterial secretion systems, particularly in Salmonella enterica. The results indicated that specific compounds effectively inhibited Type III secretion systems, which are critical for bacterial virulence . This highlights the potential therapeutic applications of these compounds in treating bacterial infections.
Another investigation focused on the anticancer effects of thiazolidinones on different cancer cell lines. The study revealed that certain derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways . These findings support further exploration of thiazolidinones as potential anticancer agents.
Q & A
Q. What are the critical steps in synthesizing N-(4-ethoxyphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis involves:
Thiazolidinone Core Formation : Condensation of thiosemicarbazide with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid) to form the thiazolidinone ring .
Benzylidene Moiety Introduction : Reaction with 4-ethylbenzaldehyde under basic catalysis (e.g., piperidine) to generate the Z-configured benzylidene group .
Butanamide Side Chain Attachment : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the thiazolidinone core to the 4-ethoxyphenyl group .
- Key Variables : Temperature (60–80°C for cyclization), solvent polarity (DMF or THF for solubility), and catalyst choice (piperidine vs. acetic acid) significantly affect stereochemical purity and yield (typically 50–70%) .
Q. What spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- FT-IR : Confirms thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- ¹H/¹³C NMR : Identifies Z-configuration of the benzylidene group (δ 7.2–7.8 ppm for aromatic protons, coupling constants >12 Hz for trans-olefinic protons) and ethoxyphenyl substituents (δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂) .
- HRMS : Validates molecular formula (e.g., C₂₄H₂₅N₂O₃S₂) with <2 ppm error .
Q. How is preliminary biological activity screened, and what targets are prioritized for this compound?
- Methodological Answer :
- In Vitro Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to cisplatin .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) at 1–10 µM concentrations .
- Target Prioritization : Focus on thiazolidinone-sensitive pathways (e.g., PI3K/AKT/mTOR) due to structural similarity to known inhibitors .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety (e.g., 4-ethyl vs. 4-fluoro) influence biological activity?
- Methodological Answer :
- SAR Analysis : Comparative studies show:
| Substituent | IC₅₀ (µM, MCF-7) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| 4-Ethyl | 12.3 ± 1.2 | 0.45 | 3.8 |
| 4-Fluoro | 8.9 ± 0.9 | 0.32 | 4.1 |
- Mechanistic Insight : Electron-withdrawing groups (e.g., -F) enhance electrophilicity, improving kinase binding but reducing solubility .
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48h incubation, 10% FBS).
- Metabolic Stability Testing : Incubate with liver microsomes to quantify degradation rates (e.g., t₁/₂ = 45 min in human microsomes), which may explain variability in potency .
- Crystallography : Co-crystallize with target proteins (e.g., EGFR) to validate binding modes and identify off-target interactions .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME predict poor oral bioavailability (F = 23%) due to high LogP (3.8) and P-gp efflux .
- Docking Studies : Modifications to the butanamide chain (e.g., introducing polar groups) improve solubility while maintaining binding affinity (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for parent compound) .
Q. What analytical methods detect degradation products under accelerated stability conditions?
- Methodological Answer :
- HPLC-MS/MS : Identifies major degradation pathways:
- Oxidation : Sulfoxide formation at the thioxo group (m/z +16).
- Hydrolysis : Cleavage of the ethoxyphenyl amide bond (retention time shift from 12.3 to 8.7 min) .
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; quantify impurities using ICH Q3B guidelines (≤0.5% for unknown degradants) .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally related thiazolidinones in terms of off-target effects?
- Methodological Answer :
- Selectivity Profiling : Screen against a panel of 50 kinases; <10% inhibition at 10 µM for non-target kinases (vs. 35% inhibition for 4-chloro analog) .
- Cytotoxicity : Lower off-target cytotoxicity in HEK293 cells (CC₅₀ = 85 µM) compared to 4-methoxy derivatives (CC₅₀ = 42 µM) due to reduced mitochondrial toxicity .
Q. What experimental evidence supports the proposed mechanism of action involving PPAR-γ agonism?
- Methodological Answer :
- Transcriptional Activation : Luciferase reporter assays show 2.5-fold PPAR-γ activation at 10 µM (vs. rosiglitazone: 4.1-fold) .
- Gene Expression : qPCR confirms upregulation of adiponectin (3.8-fold) and downregulation of TNF-α (0.4-fold) in 3T3-L1 adipocytes .
Q. How can metabolic studies inform prodrug design for this compound?
- Methodological Answer :
- Metabolite Identification : Incubate with hepatocytes; major Phase I metabolites include hydroxylation at the ethylbenzylidene group (m/z +16) .
- Prodrug Strategy : Esterify the butanamide carboxyl group to enhance permeability (Caco-2 Papp increased from 2.1 × 10⁻⁶ to 5.7 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
